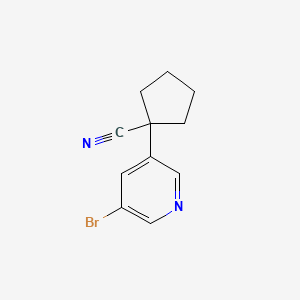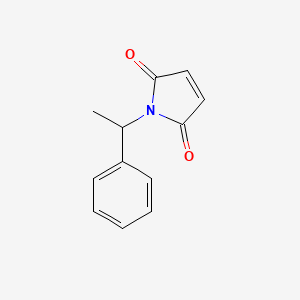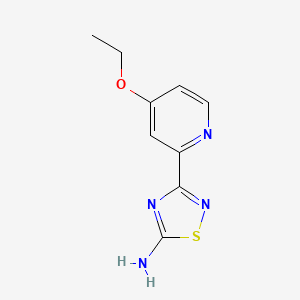
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-ethoxypyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include heating the reactants in a suitable solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress or inflammation.
類似化合物との比較
Similar Compounds
- 2-(4-Ethoxypyridin-2-yl)-1,3,4-thiadiazole
- 4-(4-Ethoxypyridin-2-yl)-1,2,3-thiadiazole
- 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(4-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethoxy group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C9H10N4OS |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
3-(4-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4OS/c1-2-14-6-3-4-11-7(5-6)8-12-9(10)15-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
InChIキー |
QNMRKZASUHSGIS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC=C1)C2=NSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


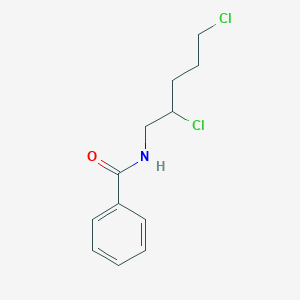
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
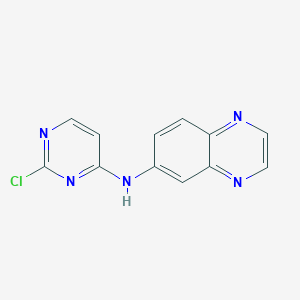
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
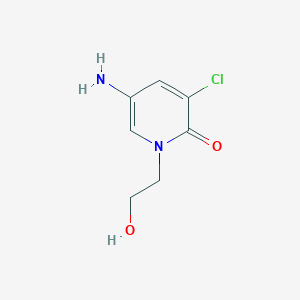
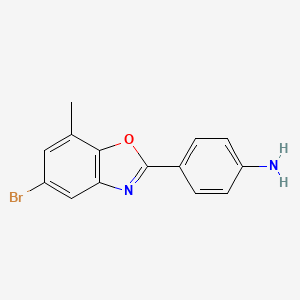
![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)
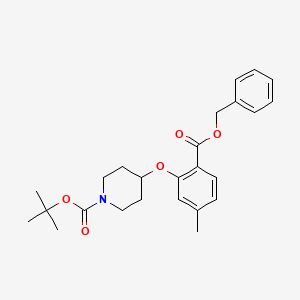
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)


